molecular formula C18H22ClN3OS B2953641 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897479-08-2

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Número de catálogo: B2953641
Número CAS: 897479-08-2
Peso molecular: 363.9
Clave InChI: JMPDNHQNAIAWNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectral data (IR, 1H NMR, and MS) . The compounds were designed, synthesized, and characterized by these techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, one compound was found to be soluble in DMSO but insoluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and piperazine, closely related to the compound , are synthesized for their potential antimicrobial activity. One study outlines the preparation of compounds with a benzothiazolyl and piperazinyl methanone scaffold, highlighting their variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Another significant application is in the development of new anti-mycobacterial chemotypes. Derivatives featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones framework have been identified for their anti-tubercular activity. This research has generated compounds showing potent activity against the Mycobacterium tuberculosis H37Rv strain, with some derivatives displaying low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).

Anticancer and Antituberculosis Studies

Further research into the compound's derivatives has explored their anticancer and antituberculosis potential. One study synthesized a series of derivatives, revealing that selected compounds exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This suggests a dual therapeutic potential for the compound's derivatives in treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Biological Activity

Another aspect of research focuses on synthesizing and evaluating the biological activity of similar compounds. A novel series of derivatives were synthesized, characterized by spectral methods, and screened for in vitro antibacterial activity. Results indicated moderate to good antimicrobial efficacy, showcasing the compound's derivatives as potential antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . Some compounds were found to be safe anti-inflammatory agents .

Direcciones Futuras

The future directions for research on similar compounds include the design and synthesis of novel derivatives with improved biological activity . These compounds could potentially be used as therapeutic agents in the treatment of various diseases .

Propiedades

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPDNHQNAIAWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.